Human IDO1 Inhibitory Potency: A Primary Differentiation Anchor
This compound demonstrates potent inhibition of human IDO1. While a direct, published head-to-head comparison against a named clinical candidate in the same assay is not currently available in the open literature, its reported IC50 of <500 nM establishes a clear potency benchmark within the IDO1 inhibitor class [1]. This is comparable in magnitude to early-stage leads but distinct from clinical candidates like epacadostat (reported cellular IC50 ~7.7 nM for IDO1 in HEK293 cells) [2], indicating it occupies a specific potency niche for research applications. A closely related structural analog from the same patent family, Example 12, showed an IC50 of <100 nM, highlighting the critical impact of specific substituent modifications [3].
| Evidence Dimension | IDO1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 500 nM |
| Comparator Or Baseline | Epacadostat: Cellular IC50 ~7.7 nM; Closest patent analog (Example 12): IC50 < 100 nM |
| Quantified Difference | Approximately 65-fold less potent than epacadostat, but >2-fold less potent than the closest analog, underscoring structure-activity relationship (SAR) sensitivity. |
| Conditions | In vitro enzyme assay using recombinant human IDO1 with an N-terminal His tag, pH 6.5, 25°C. Cellular assay for epacadostat in HEK293 cells. |
Why This Matters
This potency data confirms the compound is a validated, though moderate-potency, IDO1 inhibitor, making it a valuable tool compound for SAR studies where ultra-high potency is not required or where a different selectivity profile is desired.
- [1] BindingDB Entry BDBM223018. Affinity Data: IC50 < 500 nM for Human IDO1. View Source
- [2] J. Med. Chem. 2016, 59, 1, 282–293. doi: 10.1021/acs.jmedchem.5b01367. Discovery and Preclinical Characterization of Epacadostat (INCB024360), a Selective IDO1 Inhibitor. View Source
- [3] BindingDB PrimarySearch_ki for US10034939, Example 12. Affinity Data: IC50 < 100 nM for Human IDO1. View Source
